
Fmoc-Pro-OH-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Pro-OH-d3: is a deuterium-labeled derivative of fluorenylmethyloxycarbonyl-L-proline. The incorporation of deuterium atoms into the molecular structure enhances its stability and provides unique properties that are valuable in scientific research. This compound is primarily used in peptide synthesis and serves as a protecting group for amino acids during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-OH-d3 involves the introduction of deuterium atoms into the fluorenylmethyloxycarbonyl-L-proline molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of fluorenylmethyloxycarbonyl chloride with deuterated proline in the presence of a base such as sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions: Fmoc-Pro-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like fluorenylmethyloxycarbonyl chloride and bases such as sodium bicarbonate.
Major Products: The major products formed from these reactions include various protected and deprotected amino acids, which are essential intermediates in peptide synthesis .
科学的研究の応用
Chemistry: Fmoc-Pro-OH-d3 is widely used in solid-phase peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The deuterium labeling allows for precise tracking and quantification of peptides in biological systems .
Medicine: The compound is used in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals. Deuterium substitution can enhance the stability and reduce the toxicity of drug molecules .
Industry: this compound is employed in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .
作用機序
The mechanism of action of Fmoc-Pro-OH-d3 involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amino acid, preventing unwanted reactions. During the deprotection step, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .
類似化合物との比較
Fmoc-Pro-OH: The non-deuterated version of Fmoc-Pro-OH-d3, used for similar applications in peptide synthesis.
Fmoc-D-Pro-OH: A derivative with a different stereochemistry, used in the synthesis of peptides with specific configurations.
Fmoc-OSu: A reagent used for introducing the fluorenylmethyloxycarbonyl group to amino acids.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and quantification in scientific research. The deuterium labeling also improves the pharmacokinetic properties of pharmaceuticals, making it a valuable tool in drug development .
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D |
InChIキー |
ZPGDWQNBZYOZTI-XALRRENSSA-N |
異性体SMILES |
[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


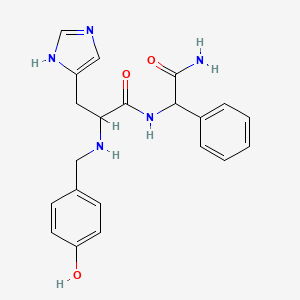
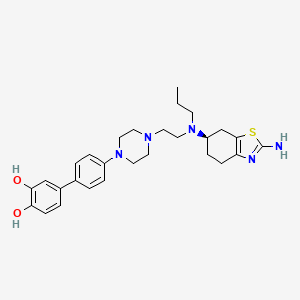
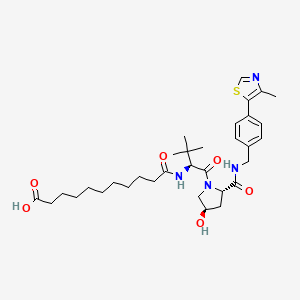
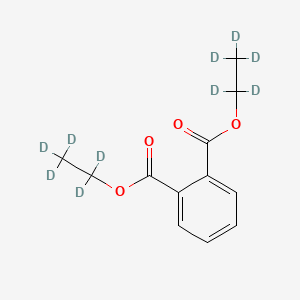
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

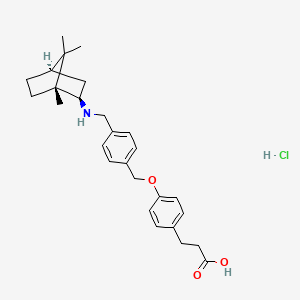
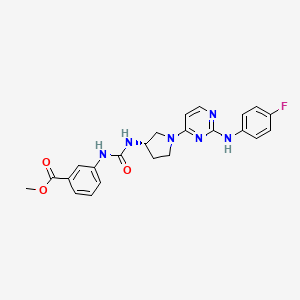
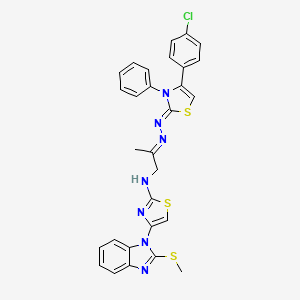

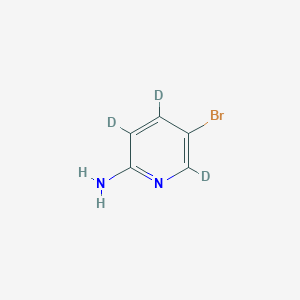
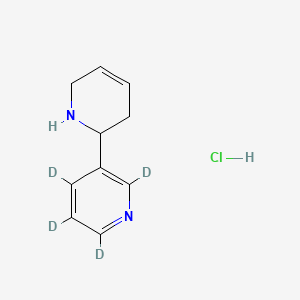
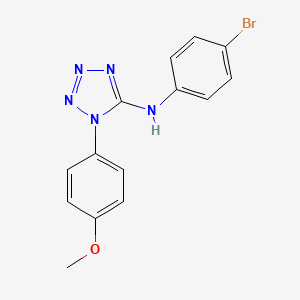
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
